molecular formula C13H27NO4 B7098102 Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate

Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate

Cat. No.: B7098102
M. Wt: 261.36 g/mol
InChI Key: XGIYNPGJSVGZCQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and an amino group substituted with a methoxy-methylpropyl chain

Properties

IUPAC Name

tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4/c1-11(2,3)18-10(15)13(6,16)9-14-8-12(4,5)17-7/h14,16H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIYNPGJSVGZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CNCC(C)(C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate typically involves the following steps:

    Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of 2-methoxy-2-methylpropylamine with an appropriate precursor to form the amino alcohol intermediate.

    Esterification: The amino alcohol intermediate is then esterified with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where the methoxy-methylpropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It can be used to study enzyme interactions and metabolic pathways due to its functional groups.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups could form hydrogen bonds or ionic interactions with the active sites of enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate

Uniqueness

Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications. The presence of both hydroxy and amino groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

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